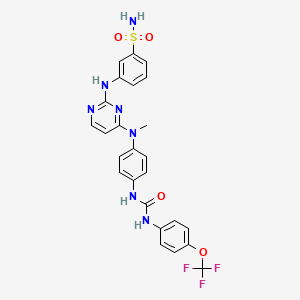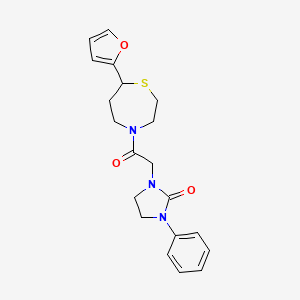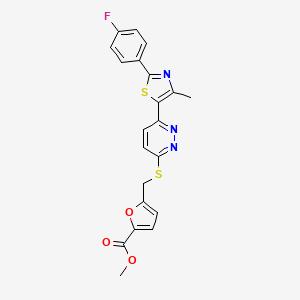![molecular formula C24H18N4O6S B2482300 4-オキソ-5-(2-(2-オキソベンゾ[d]オキサゾール-3(2H)-イル)アセトアミド)-3-フェニル-3,4-ジヒドロチエノ[3,4-d]ピリダジン-1-カルボン酸エチル CAS No. 1396783-84-8](/img/structure/B2482300.png)
4-オキソ-5-(2-(2-オキソベンゾ[d]オキサゾール-3(2H)-イル)アセトアミド)-3-フェニル-3,4-ジヒドロチエノ[3,4-d]ピリダジン-1-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H18N4O6S and its molecular weight is 490.49. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
白血病細胞における抗増殖活性
この化合物は、ヒト前骨髄球性白血病HL-60細胞において有意な抗増殖活性を示すことが実証されています 。 23.5 μMの濃度で、細胞増殖を50%抑制し、濃度依存的にアポトーシスを誘導します。 主要なメカニズムには、カスパーゼ-3の活性化、アポトーシス促進タンパク質Baxの上方調節、細胞内Ca2+レベルの上昇、活性酸素種(ROS)の産生、およびミトコンドリア膜電位の破壊が含まれます。 これらの知見は、白血病治療薬としての可能性を示唆しています。
固形腫瘍の増殖抑制
白血病に加えて、この化合物はヒト固形腫瘍細胞株における増殖抑制について評価されてきました。 具体的な詳細は容易に入手できませんが、さまざまな癌の種類に対するその効果を調査して、より広範な抗腫瘍の可能性を評価する価値があります .
抗炎症特性
フロキノロン合成の中間体である2-(3-ヒドロキシアニリノ)-4-オキソ-4,5-ジヒドロフラン-3-カルボン酸エチルは、抗炎症活性を示します 。 その抗炎症メカニズムと潜在的な臨床応用を調査することは価値があるでしょう。
関連誘導体の合成
研究者は、この化合物に関連するさまざまな誘導体を合成してきました。 例えば、1,2,3,4-テトラヒドロ-4-オキソ-10-クロロベンゾ[g]キノリンは構造的に関連しており、研究されています 。 これらの誘導体を調査することにより、さらなる用途が明らかになる可能性があります。
マイクロ波支援合成による4-オキソ-2-ブテン酸の合成
この化合物の構造は、4-オキソ-2-ブテン酸部分の存在を示唆しています。 関連するメチルケトン誘導体とグリコール酸からのマイクロ波支援合成による4-オキソ-2-ブテン酸の合成が開発されています 。 この化合物と同様の反応における反応性を調査することにより、新規誘導体につながる可能性があります。
オキサゾール合成
この化合物中のオキサゾール環を考慮すると、2-アリール-5-アルキル置換オキサゾールの合成における潜在的な可能性を探索することは興味深いでしょう 。 オキサゾールは、さまざまな生物活性を持っており、この化合物の独自の構造は、新規誘導体への貢献する可能性があります。
特性
IUPAC Name |
ethyl 4-oxo-5-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O6S/c1-2-33-23(31)20-15-13-35-21(19(15)22(30)28(26-20)14-8-4-3-5-9-14)25-18(29)12-27-16-10-6-7-11-17(16)34-24(27)32/h3-11,13H,2,12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSGOVSRUDYDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CN3C4=CC=CC=C4OC3=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2482217.png)
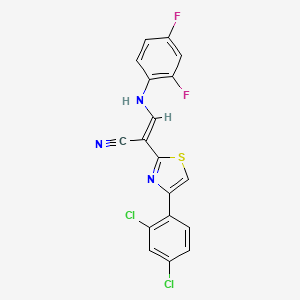
![[(2-PHENYLETHYL)CARBAMOYL]METHYL 3-METHYLBENZOATE](/img/structure/B2482219.png)
![N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2482220.png)
![4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2482222.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2482223.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2482225.png)
![3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2482228.png)
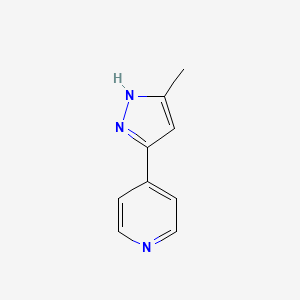
![2-(3,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2482231.png)

